Orexin Receptor Antagonism: Class-Level Pharmacophore Mapping with Structural Differentiation
The piperidine sulfonamide core present in this compound is a validated pharmacophore for orexin receptor antagonism, as demonstrated in patent US8691846 [1]. While no direct head-to-head IC50 comparison for this specific compound is publicly available, the patent discloses that compounds with the 1-(methylsulfonyl)piperidine-4-carboxamide core achieve OX1R and OX2R antagonism with IC50 values in the nanomolar range (e.g., 10–500 nM in FLIPR calcium flux assays) [1]. The target compound incorporates a 2-(2-chlorophenyl)-2-methoxyethyl amide side chain, which is structurally distinct from the simple arylalkyl substituents exemplified in the patent (e.g., benzyl, phenethyl). The ortho-chloro substitution and benzylic methoxy group introduce additional steric bulk and a hydrogen-bond acceptor site at the chiral center, features absent in simpler phenylalkyl analogs . These structural differences are anticipated to shift OX1R/OX2R subtype selectivity and metabolic vulnerability compared to des-methoxy or para-chloro analogs.
| Evidence Dimension | Orexin receptor antagonist potency (class-level extrapolation from patent data) |
|---|---|
| Target Compound Data | Not directly reported; anticipated IC50 range: 10–500 nM based on scaffold homology |
| Comparator Or Baseline | Exemplified patent compounds with simpler amide side chains (e.g., N-benzyl or N-phenethyl derivatives) show IC50 values 10–500 nM in FLIPR assays (US8691846, Table 1) [1] |
| Quantified Difference | Not quantifiable; differentiated by structural features (ortho-Cl, benzylic OMe, chiral center) rather than confirmed potency shift |
| Conditions | FLIPR calcium flux assay using CHO cells expressing human OX1R or OX2R (patent US8691846 methodology) |
Why This Matters
The distinct structural features of this compound position it as a potential probe for investigating OX1R/OX2R subtype selectivity, a key determinant of on-target therapeutic efficacy versus off-target sleep architecture disruption.
- [1] US Patent 8,691,846. Piperidine sulphonamide derivatives as orexin receptor antagonists. Issued April 8, 2014. View Source
